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Compound Name: DM1-MCC-PEG3-biotin

Cat. No.: B15603212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DM1-MCC-PEG3-biotin is a novel, targeted cytotoxic agent designed for preclinical research in

breast cancer. This molecule is an antibody-drug conjugate (ADC) payload derivative that

combines the potent anti-microtubule agent DM1 with a biotin targeting moiety. This strategic

design aims to enhance the selective delivery of the cytotoxic payload to breast cancer cells

that overexpress biotin receptors, also known as sodium-dependent multivitamin transporters

(SMVTs).[1][2] The linkage of DM1 to biotin via a stable MCC (maleimidocaproyl) linker and a

hydrophilic PEG3 (polyethylene glycol) spacer is intended to provide a favorable

pharmacokinetic profile and efficient intracellular release of the active drug.

The therapeutic rationale for DM1-MCC-PEG3-biotin is based on the established anti-tumor

activity of DM1, a maytansinoid derivative. DM1 inhibits microtubule assembly, leading to cell

cycle arrest in the G2-M phase, and subsequent apoptosis or mitotic catastrophe in rapidly

dividing cancer cells.[3] By targeting biotin receptors, which are frequently overexpressed on

the surface of various cancer cells, including breast cancer, DM1-MCC-PEG3-biotin offers a

promising strategy for increasing the therapeutic index of DM1, potentially reducing off-target

toxicity and overcoming mechanisms of drug resistance.[1][2][4]
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The proposed mechanism of action for DM1-MCC-PEG3-biotin involves a multi-step process.

Initially, the biotin moiety of the conjugate binds with high affinity to the overexpressed biotin

receptors on the surface of breast cancer cells. Following receptor binding, the entire complex

is internalized into the cell through endocytosis. Once inside the cell, the conjugate is trafficked

to the lysosomes, where the linker is cleaved, releasing the active DM1 payload into the

cytoplasm. The liberated DM1 then exerts its cytotoxic effect by binding to tubulin and

disrupting microtubule dynamics, ultimately leading to programmed cell death.

Quantitative Data Summary
The following tables represent hypothetical, yet plausible, in vitro data for DM1-MCC-PEG3-
biotin based on published results for similar targeted chemotherapeutics. These tables are

intended to serve as a guide for expected experimental outcomes.

Table 1: In Vitro Cytotoxicity of DM1-MCC-PEG3-biotin in Breast Cancer Cell Lines

Cell Line
Biotin Receptor
Expression

Treatment IC₅₀ (nM)

MCF-7 High
DM1-MCC-PEG3-

biotin
15

Free DM1 5

MDA-MB-231 Moderate
DM1-MCC-PEG3-

biotin
50

Free DM1 6

MCF-10A (Non-

cancerous)
Low

DM1-MCC-PEG3-

biotin
> 1000

Free DM1 10

Table 2: Cellular Uptake of DM1-MCC-PEG3-biotin in MCF-7 Cells
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Treatment Incubation Time (hours)
Mean Fluorescence
Intensity (Arbitrary Units)

DM1-MCC-PEG3-biotin 1 250

4 850

8 1500

DM1-MCC-PEG3-biotin +

Excess Free Biotin
8 300

Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of

DM1-MCC-PEG3-biotin in breast cancer cell lines.

Materials:

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and a non-cancerous breast epithelial

cell line (e.g., MCF-10A)

DM1-MCC-PEG3-biotin

Free DM1 (as a control)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:
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Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere

overnight.

Prepare serial dilutions of DM1-MCC-PEG3-biotin and free DM1 in complete culture

medium.

Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective

wells. Include vehicle-only wells as a control.

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

values using a dose-response curve fitting software.

Protocol 2: Cellular Uptake Study (Flow Cytometry)
This protocol is for quantifying the cellular uptake of a fluorescently labeled version of DM1-
MCC-PEG3-biotin.

Materials:

Breast cancer cell lines (e.g., MCF-7)

Fluorescently labeled DM1-MCC-PEG3-biotin (e.g., with a FITC tag)

Complete cell culture medium

6-well cell culture plates

Free biotin (for competition assay)

PBS
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Trypsin-EDTA

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

For the competition assay, pre-incubate a set of wells with a high concentration of free biotin

(e.g., 2 mM) for 1.5 hours.[4]

Treat the cells with the fluorescently labeled DM1-MCC-PEG3-biotin at a fixed

concentration.

Incubate for different time points (e.g., 0.5, 2, 4, 8 hours).[4]

At each time point, wash the cells three times with ice-cold PBS.

Harvest the cells using trypsin-EDTA and resuspend them in 0.5 mL of pre-chilled PBS.[4]

Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the

appropriate channel.

Quantify the mean fluorescence intensity to determine the level of cellular uptake.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.mdpi.com/1999-4923/14/12/2780
https://pmc.ncbi.nlm.nih.gov/articles/PMC6781222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6781222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4058749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4058749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5078006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5078006/
https://www.benchchem.com/product/b15603212#dm1-mcc-peg3-biotin-applications-in-breast-cancer-research
https://www.benchchem.com/product/b15603212#dm1-mcc-peg3-biotin-applications-in-breast-cancer-research
https://www.benchchem.com/product/b15603212#dm1-mcc-peg3-biotin-applications-in-breast-cancer-research
https://www.benchchem.com/product/b15603212#dm1-mcc-peg3-biotin-applications-in-breast-cancer-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15603212?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

